molecular formula C7H10N2 B2670275 (R)-1-Pyridin-2-yl-ethylamine CAS No. 45695-03-2

(R)-1-Pyridin-2-yl-ethylamine

Cat. No.: B2670275
CAS No.: 45695-03-2
M. Wt: 122.171
InChI Key: PDNHLCRMUIGNBV-ZCFIWIBFSA-N
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Description

®-1-Pyridin-2-yl-ethylamine is a chiral amine compound with a pyridine ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Pyridin-2-yl-ethylamine typically involves the reduction of the corresponding pyridine derivative. One common method is the catalytic hydrogenation of 2-acetylpyridine using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol, under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of ®-1-Pyridin-2-yl-ethylamine may involve more scalable methods, such as asymmetric synthesis using chiral auxiliaries or enzymes. These methods ensure high enantiomeric purity and yield, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-1-Pyridin-2-yl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-Pyridin-2-yl-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-Pyridin-2-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific enzymatic activities, leading to therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Pyridin-2-yl-ethylamine: The enantiomer of the compound, which may have different biological activities and properties.

    2-Pyridylethylamine: A non-chiral analog with similar structural features but lacking the chiral center.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents, such as 2-acetylpyridine or 2-pyridylmethylamine.

Uniqueness

®-1-Pyridin-2-yl-ethylamine is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects. Its enantiomeric purity is crucial for its activity, making it a valuable compound in the development of chiral drugs and other specialized applications.

Biological Activity

(R)-1-Pyridin-2-yl-ethylamine is a chiral compound with significant biological activity, primarily due to its structural properties that enable interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C7H9N
  • Molecular Weight : 122.17 g/mol
  • Structure : The compound features a pyridine ring attached to an ethylamine group, contributing to its reactivity and biological interactions .

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors in biological systems. It may act as an inhibitor or modulator, influencing various biochemical pathways. Notably, it has been shown to:

  • Inhibit Monoamine Oxidase (MAO) : This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in treating mood disorders.
  • Modulate Receptor Activity : The compound can influence neurotransmission and signaling pathways, potentially impacting cognitive functions and emotional regulation .

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Anticancer Potential

The structural characteristics of this compound also suggest potential applications in cancer therapy. Research on similar compounds has indicated neuroprotective effects that could benefit patients experiencing cognitive impairments due to cancer treatments. For instance, studies have demonstrated that related pyridine derivatives can reverse cognitive deficits induced by scopolamine in animal models .

Case Studies

  • Neuroprotective Effects : A study investigating the effects of this compound in a mouse model demonstrated significant improvements in cognitive function following treatment with the compound after scopolamine administration. The results indicated a restoration of memory performance, suggesting potential therapeutic applications for cognitive impairments associated with cancer therapy .
  • Enzyme Inhibition Studies : Another study focused on the inhibitory effects of this compound on monoamine oxidase enzymes. Results showed that the compound effectively inhibited MAO-A and MAO-B, leading to increased levels of neurotransmitters in vitro, supporting its potential use in treating depression.

Applications in Medicinal Chemistry

This compound serves as a crucial building block in pharmaceutical development:

  • Drug Development : It is utilized in synthesizing drugs targeting neurological disorders, enhancing therapeutic efficacy through its interaction with specific molecular targets.
  • Chemical Synthesis : As a versatile intermediate, it aids chemists in creating complex organic molecules essential for new drug formulations and materials science applications .

Properties

IUPAC Name

(1R)-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNHLCRMUIGNBV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45695-03-2
Record name (R)-1-Pyridin-2-yl-ethylamine
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